4-acetyl-5-(1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-ACETYL-5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a pyrrol-2-one core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETYL-5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrol-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzodioxol Group: This step may involve electrophilic aromatic substitution or coupling reactions.
Attachment of the Morpholinoethyl Group: This can be done through nucleophilic substitution or addition reactions.
Acetylation and Hydroxylation: These functional groups can be introduced through standard organic reactions such as acetylation using acetic anhydride and hydroxylation using oxidizing agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Addition: The double bonds in the pyrrol-2-one core can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, KMnO4
Reducing Agents: NaBH4, LiAlH4
Electrophiles: Halogens, nitronium ion
Nucleophiles: Grignard reagents, organolithium compounds
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols
Substitution Products: Halogenated or nitrated aromatic compounds
Addition Products: Various substituted pyrrol-2-one derivatives
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Participating in Redox Reactions: Influencing cellular oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4-ACETYL-5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: shares structural similarities with other pyrrol-2-one derivatives and benzodioxole-containing compounds.
Uniqueness
Functional Group Diversity: The combination of acetyl, benzodioxol, hydroxyl, and morpholinoethyl groups makes this compound unique.
Potential Biological Activity: The specific arrangement of these groups may confer unique biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H22N2O6 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-acetyl-2-(1,3-benzodioxol-5-yl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H22N2O6/c1-12(22)16-17(13-2-3-14-15(10-13)27-11-26-14)21(19(24)18(16)23)5-4-20-6-8-25-9-7-20/h2-3,10,17,23H,4-9,11H2,1H3 |
InChI Key |
RMGHEIKFVOKUDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC3=C(C=C2)OCO3)CCN4CCOCC4)O |
Origin of Product |
United States |
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